![molecular formula C10H15N3O B13069491 1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine](/img/structure/B13069491.png)
1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine is a compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the 7-oxabicyclo[2.2.1]heptane moiety imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the enantiomeric enrichment of the compound, which is crucial for its application in asymmetric synthesis. The reaction conditions often involve the use of catalysts to enhance the yield and selectivity of the desired product .
Industrial production methods for this compound may involve large-scale Diels–Alder reactions followed by purification steps such as crystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can further optimize the production process, ensuring consistent quality and high throughput .
Analyse Chemischer Reaktionen
1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the bicyclic structure or the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Pyrazole derivatives: Compounds with a pyrazole ring but different substituents can exhibit different reactivity and applications.
The uniqueness of this compound lies in its combination of the bicyclic structure and the pyrazole ring, which imparts distinct properties and makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H15N3O |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
2-methyl-5-(7-oxabicyclo[2.2.1]heptan-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H15N3O/c1-13-10(11)5-8(12-13)7-4-6-2-3-9(7)14-6/h5-7,9H,2-4,11H2,1H3 |
InChI-Schlüssel |
VIJSTWYEUIDHOW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2CC3CCC2O3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate](/img/structure/B13069409.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13069420.png)
![2-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069423.png)
![(3-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13069428.png)
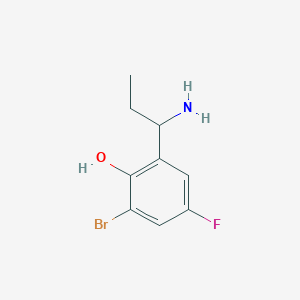
![4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13069438.png)
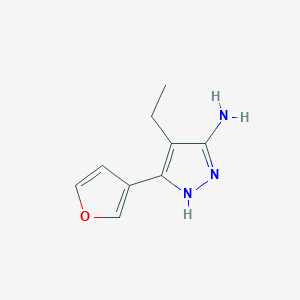
![2-(3-Methylbutyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069455.png)
![1-[(2-Iodocyclohexyl)oxy]-4-methylcyclohexane](/img/structure/B13069456.png)
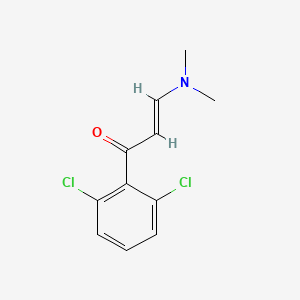
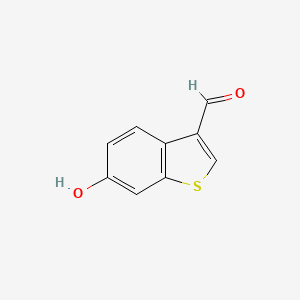
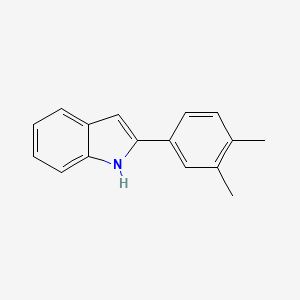
![2-{[1-(Pyridin-4-yl)ethyl]amino}propane-1,3-diol](/img/structure/B13069476.png)
![1-[(1-Ethylcyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13069485.png)
